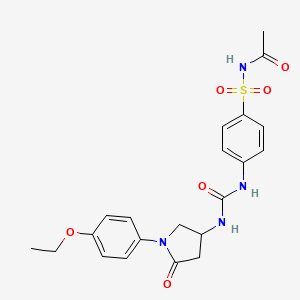
N-((4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the ureido linkage, sulfonyl group, and acetamide moiety are common in the synthesis of bioactive molecules. For instance, urea derivatives have been synthesized and evaluated for antitumor activity, as seen in the synthesis of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives with promising anticancer properties . Similarly, sulfonamides derivatives have been synthesized and shown to possess urease inhibitory activity, which is significant for potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions and the use of chiral or racemic amino acids to introduce various substituents. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized, exploring variations in N-acyl, N-alkyl, and amino functions to achieve potent kappa-opioid agonists . Another synthesis approach involved reacting a parent molecule with different alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . These methods could potentially be applied to the synthesis of "N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide" by adapting the starting materials and reaction conditions to incorporate the specific substituents of interest.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a complex arrangement of rings, substituents, and functional groups that contribute to their biological activity. The presence of a pyrrolidinyl group, as seen in the kappa-opioid agonists, suggests that such a moiety could be important for binding to biological targets . The imidazo[1,2-a]pyridine and urea fragments in the antitumor compounds indicate that these structural elements may play a role in the antitumor activity . The molecular docking studies of sulfonamide derivatives also highlight the importance of the molecular structure in binding to the active site of enzymes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution and the use of activators like LiH in a solvent such as dimethylformamide (DMF) . These reactions are crucial for forming the desired bonds and introducing specific functional groups into the molecule. The reactivity of the compound can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall chemical behavior and stability of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. For instance, the solubility, melting point, and stability can be influenced by the presence of specific functional groups like the sulfonyl or acetamide groups . The Lipinski's rule of five is often used to evaluate the drug-likeness of these compounds, which includes parameters such as molecular weight, logP, hydrogen bond donors, and acceptors . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Ureido-substituierten 4-Phenylthiazol-Derivate, einschließlich unserer Zielverbindung, haben vielversprechende antiproliferative Wirkungen gegen Hepatozelluläres Karzinom (HCC)-Zellen gezeigt . Insbesondere:
Behandlung von Hepatozellulärem Karzinom (HCC)
Angesichts seines vielversprechenden Profils könnte Verbindung 27 als potenzieller Medikamentenkandidat für die Behandlung von HCC-Patienten dienen. Seine günstigen arzneimittelähnlichen Eigenschaften machen es zu einer attraktiven Option für die Weiterentwicklung .
Weitere potenzielle Anwendungen
Während der Schwerpunkt hauptsächlich auf HCC liegt, können Forscher zusätzliche Anwendungen erforschen, wie zum Beispiel:
- Intestinale Mucositis: Unter Berücksichtigung seiner Auswirkungen auf die Darmbarrierefunktion und die Modulation des Immunsystems .
Zusammenfassend lässt sich sagen, dass N-((4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamid vielversprechend als Antitumormittel ist, insbesondere bei der Behandlung von HCC. Seine einzigartige Struktur und seine inhibitorischen Wirkungen auf IGF1R rechtfertigen weitere Untersuchungen in verschiedenen biomedizinischen Anwendungen. 🌟
Für detailliertere Informationen können Sie sich auf den ursprünglichen Forschungsartikel beziehenhier . Wenn Sie spezielle Fragen haben oder weitere Erläuterungen benötigen, können Sie sich gerne an uns wenden! 😊
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-3-31-18-8-6-17(7-9-18)25-13-16(12-20(25)27)23-21(28)22-15-4-10-19(11-5-15)32(29,30)24-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKBNRVKJNTCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
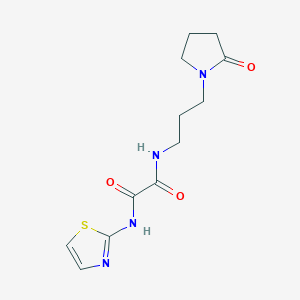

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)
![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

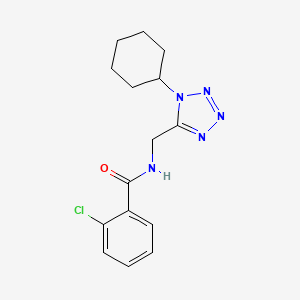
![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)
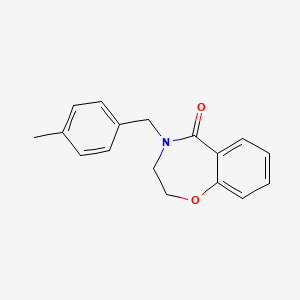
![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)
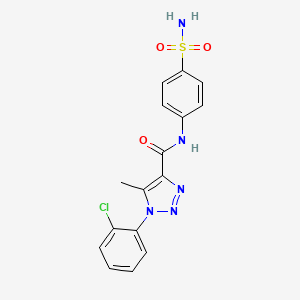
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2503192.png)